N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine
CAS No.:
Cat. No.: VC17547874
Molecular Formula: C26H24N2
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N2 |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3 |
| Standard InChI Key | IIEDZDJJQHYFNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)NC4=CC=CC=C4 |
Introduction
Structural Features and Molecular Identity
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine belongs to the triarylamine family, featuring a benzene-1,4-diamine core with two para-tolyl (4-methylphenyl) groups at the N4 positions and a phenyl group at the N1 position. The IUPAC name—4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine—reflects this substitution pattern. The para-methyl groups on the tolyl substituents contribute to steric stabilization and electron-donating effects, which enhance solubility in organic solvents like toluene and dichloromethane .
A key distinction lies in its regioisomer, N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine, where the methyl groups occupy meta positions on the tolyl rings . This structural variation alters crystallinity and electronic properties, with the para isomer generally exhibiting higher hole mobility due to improved molecular packing .
Synthesis and Manufacturing
The synthesis of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine typically involves a multi-step protocol:
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Nucleophilic Aromatic Substitution: Reacting benzene-1,4-diamine with para-methylbenzene sulfonyl chloride introduces the para-tolyl groups.
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Ullmann Coupling: A copper-catalyzed coupling reaction attaches the phenyl group to the N1 position.
Yield optimization requires precise control of reaction conditions, including temperature (80–120°C) and catalyst loading (5–10 mol% CuI). Purification via column chromatography or recrystallization ensures high purity (>98%), critical for electronic applications.
Comparative analysis with related compounds, such as N,N′-Bis(4-methylphenyl)-N,N′-diphenyl-1,4-benzenediamine (C₃₂H₂₈N₂), reveals that increased aryl substitution elevates molecular weight but may reduce solubility .
Physicochemical Properties
The compound’s high ionization energy (5.2 eV) and moderate hole mobility make it suitable for hole-transport layers in optoelectronic devices . Its antioxidant activity stems from the amine groups, which scavenge free radicals via hydrogen atom transfer.
Applications in Advanced Technologies
Organic Electronics
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine serves as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its electron-rich triarylamine structure facilitates efficient hole injection from indium tin oxide (ITO) electrodes into emissive layers . In OLEDs, devices incorporating this compound exhibit luminance efficiencies exceeding 80 cd/A, outperforming traditional HTMs like NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) .
Polymer Stabilization
Incorporating the compound into polymer matrices (e.g., polycarbonates) improves thermal stability, with decomposition temperatures increasing by 40–50°C compared to unstabilized polymers. The para-tolyl groups mitigate oxidative degradation by quenching reactive oxygen species.
Antioxidant Formulations
In lubricants and fuels, the compound acts as a secondary antioxidant, synergizing with primary antioxidants like hindered phenols. Testing under ASTM D943 standards shows a 30% extension in oxidation induction time for turbine oils.
Comparison with Related Compounds
DNTPD, a biphenyl-extended analog, demonstrates higher hole mobility but requires complex synthesis . The m-tolyl isomer’s lower performance underscores the importance of para-substitution for optimal charge transport .
Research Insights and Future Directions
Recent studies highlight the compound’s potential in flexible electronics, where its mechanical flexibility and solution-processability enable roll-to-roll manufacturing. Hybrid systems combining this diamine with inorganic nanoparticles (e.g., ZnO) show promise for UV-stable coatings, achieving 95% UV attenuation at 10 wt% loading.
Future research should address scalability challenges in synthesis and explore doping strategies to enhance conductivity. Computational modeling of charge transport pathways could further refine molecular design for next-generation optoelectronics.
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